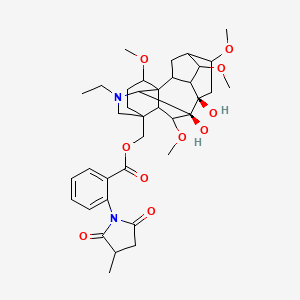
Chimeric small nucleolar RNA-TAR decoy
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chimeric small nucleolar RNA-TAR decoy is a synthetic RNA molecule designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound leverages the nucleolar localization properties of the Tat protein, a critical regulatory factor in HIV-1 gene expression. By mimicking the transactivation response (TAR) element, the this compound effectively binds to Tat, preventing it from transactivating RNA polymerase II transcription from the viral long terminal repeat (LTR) promoter .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of chimeric small nucleolar RNA-TAR decoy involves the construction of a chimeric RNA molecule that localizes to the nucleoli of human cells. This is achieved by fusing the TAR element with a small nucleolar RNA (snoRNA) sequence. The synthetic route typically involves the following steps:
Design and Synthesis: The TAR element and snoRNA sequences are designed and synthesized using standard oligonucleotide synthesis techniques.
Fusion: The synthesized sequences are fused together using molecular cloning techniques to create the chimeric RNA.
Expression: The chimeric RNA is then expressed in human cells using a suitable expression vector, such as a plasmid or viral vector
Industrial Production Methods: This could be achieved using bioreactors and advanced molecular biology techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Chimeric small nucleolar RNA-TAR decoy primarily undergoes binding interactions rather than traditional chemical reactions. The key interaction is the binding of the chimeric RNA to the Tat protein, which prevents Tat from binding to the TAR element on the HIV-1 RNA.
Common Reagents and Conditions: The synthesis of this compound involves standard reagents used in oligonucleotide synthesis, such as phosphoramidites, protecting groups, and coupling agents. The fusion of the RNA sequences is typically carried out under conditions that promote efficient ligation and expression in human cells .
Major Products Formed: The major product formed from the synthesis and expression of this compound is the chimeric RNA molecule itself, which localizes to the nucleoli and binds to the Tat protein, inhibiting HIV-1 replication .
科学研究应用
Chimeric small nucleolar RNA-TAR decoy has several scientific research applications, particularly in the fields of virology, molecular biology, and gene therapy:
HIV-1 Inhibition: The primary application of this compound is in the inhibition of HIV-1 replication.
Molecular Biology Research: this compound can be used as a tool to study the role of the nucleolus in viral replication and the mechanisms of Tat-mediated transactivation.
作用机制
The mechanism of action of chimeric small nucleolar RNA-TAR decoy involves the following steps:
Nucleolar Localization: The chimeric RNA localizes to the nucleoli of human cells due to the snoRNA sequence.
Tat Binding: The TAR element within the chimeric RNA binds to the Tat protein, preventing it from interacting with the TAR element on the HIV-1 RNA.
Inhibition of Transactivation: By binding to Tat, the chimeric RNA prevents Tat from transactivating RNA polymerase II transcription from the viral LTR promoter, thereby inhibiting HIV-1 replication
相似化合物的比较
TAR RNA Decoys: Linear TAR RNA decoys have been used to inhibit HIV-1 transcription by binding to Tat.
Tat Binding Aptamers: In vitro-evolved Tat binding aptamers mimic the TAR element and bind to Tat, resulting in inhibitory effects on HIV-1 replication.
LNA/DNA Chimeric Oligomers: These oligomers mimic RNA aptamers targeted to the TAR RNA element of HIV-1 and retain similar structural determinants for binding to TAR.
Uniqueness: Chimeric small nucleolar RNA-TAR decoy is unique in its ability to localize to the nucleoli and colocalize with Tat, providing a more stable and effective means of inhibiting HIV-1 replication compared to other decoys and aptamers .
属性
分子式 |
C37H50N2O10 |
|---|---|
分子量 |
682.8 g/mol |
IUPAC 名称 |
[(8R,9R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate |
InChI |
InChI=1S/C37H50N2O10/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3/t19?,21?,22?,24?,25?,27?,28?,29?,30-,33?,34?,35+,36?,37-/m0/s1 |
InChI 键 |
XLTANAWLDBYGFU-SCAXRLHISA-N |
手性 SMILES |
CCN1CC2(CCC(C34C2[C@@H]([C@](C31)([C@]5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |
规范 SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}naphthalene-2-carboxamide](/img/structure/B10771874.png)
![(S)-2-{3-[(S)-1-Carboxy-2-(4-hydroxy-phenyl)-ethyl]-ureido}-pentanedioic acid](/img/structure/B10771880.png)

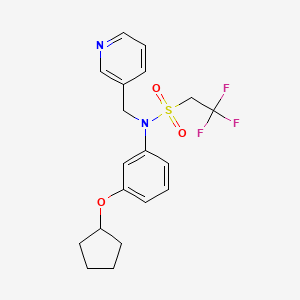
![[(2R,3R,6S,8R,9R,10R,13S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B10771900.png)
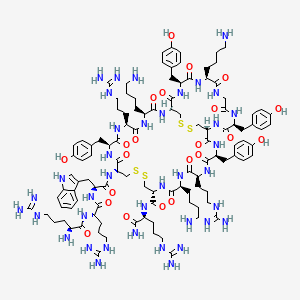
![2-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoylamino]pentanedioic acid](/img/structure/B10771902.png)
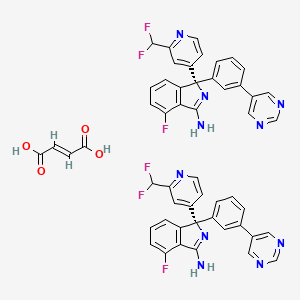
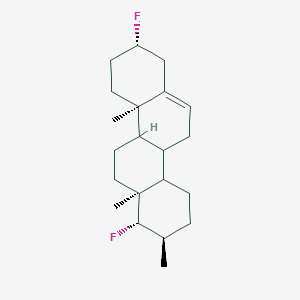
![(5Z,8Z,11Z,14Z)-20-cyano-N-[(2R)-1-hydroxypropan-2-yl]-16,16-dimethylicosa-5,8,11,14-tetraenamide](/img/structure/B10771930.png)
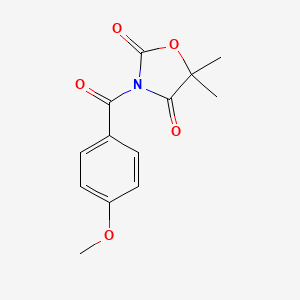
![2-[(5R)-4-(2-{3-[(3-methylbutanoyl)oxy]phenyl}acetyl)-8-(trifluoromethyl)-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-5-yl]acetic acid](/img/structure/B10771936.png)
![Methyl [(2s)-2-(5-{5-[4-({(2s)-2-[(3s)-3-Amino-2-Oxopiperidin-1-Yl]-2-Cyclohexylacetyl}amino)phenyl]pentyl}-2-Fluorophenyl)-3-(Quinolin-3-Yl)propyl]carbamate](/img/structure/B10771938.png)
![2-[(5R)-4-{2-[3-(3-methylbutoxy)phenyl]acetyl}-8-(trifluoromethyl)-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-5-yl]acetic acid](/img/structure/B10771942.png)
